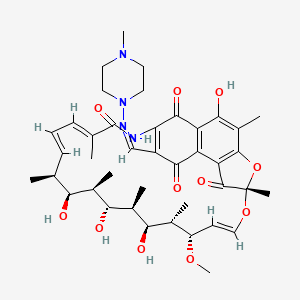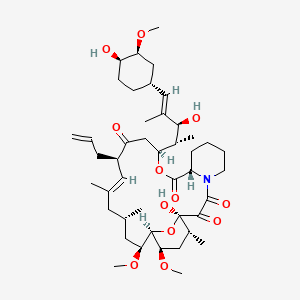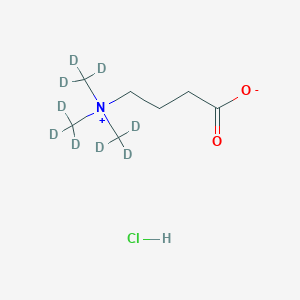
1-Phenylvinylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"1-Phenylvinylzinc bromide" is a chemical compound of interest in the field of organic chemistry, particularly in the synthesis of various organic compounds.
Synthesis Analysis
- The synthesis of related brominated vinyl compounds involves reactions of aryl acetylenes with various agents. For example, 1-(2-benzoyl-1-bromovinyl)-1,1-dimethylhydrazinium bromide was synthesized from 1-aroyl-2-bromoacetylenes and N,N-dimethylhydrazine (Elokhina et al., 1999).
Molecular Structure Analysis
- X-ray diffraction analysis is commonly used to determine the structure of similar compounds, providing insights into their molecular configuration (Elokhina et al., 1999).
Chemical Reactions and Properties
- Compounds like o-bromophenylzinc have been found efficient in synthetic chemistry, particularly in Pd(0)-catalyzed stepwise cross-coupling reactions, highlighting their reactivity and utility in forming diverse compounds (Okano et al., 1998).
- The reactivity of these compounds can lead to the formation of complex structures, such as dihydropyranones, via multi-component reactions (Le Gall et al., 2018).
Physical Properties Analysis
- The physical properties, such as crystal structures and interactions, of related compounds can be explored through techniques like X-ray diffraction and differential scanning calorimetry (Foces-Foces et al., 1988).
Chemical Properties Analysis
- The chemical properties, such as reactivity and bond formation, of phenylzinc compounds can be influenced by the presence of different functional groups and reaction conditions, as observed in various studies (Okano et al., 1998; Le Gall et al., 2018).
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions : Phenylzinc bromide has been employed in chemical research for the synthesis of complex organic compounds. Wittig (1980) discusses the use of phenyl groups in the weakening of C-C linkages, leading to the formation of diradicals, a concept applicable to 1-Phenylvinylzinc bromide as well (Wittig, 1980).
Photoluminescent Materials : Derivatives of similar compounds have been used to create photoluminescent materials. For instance, derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide have shown mechanofluorochromism and aggregation-induced emission characteristics. Such properties are important for developing new materials with specific light-emitting features (Weng et al., 2018).
Pharmaceutical Research : Some studies have explored the transport mechanism of compounds structurally related to this compound in cancer research. For instance, the transport of 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)- 4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide, a survivin suppressant, has been studied in relation to its anticancer properties (Minematsu et al., 2010).
Catalysis and Chemical Reactions : The catalysis of reactions involving organozinc bromides, such as cobalt-catalyzed cross-coupling, is another area of application. This research is significant for the development of new synthetic pathways in organic chemistry (Corpet et al., 2014).
Environmental Studies and Sensor Development : Research has also been conducted on the use of bromide ions in environmental studies and the development of selective sensors. For example, bromide selective electrodes based on certain macrocyclic complexes have been explored for environmental monitoring and analysis (Singh et al., 2006).
Safety and Hazards
1-Phenylvinylzinc bromide is an organic compound that is irritating to the skin and eyes . It is recommended to use protective gloves and goggles to avoid contact with skin and inhalation of vapors . Storage should be in sealed containers, away from fire and oxidant . If exposed or inhaled, rinse immediately with clean water and seek medical assistance .
Propriétés
IUPAC Name |
bromozinc(1+);ethenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAIHQXNWCNTRT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[C-]C1=CC=CC=C1.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)



![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)